Hexocyclium Iodide-d3
Description
Properties
Molecular Formula |
C₂₀H₃₀D₃IN₂O |
|---|---|
Molecular Weight |
447.41 |
Synonyms |
4-(2-Cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethyl-piperazinium Iodide-d3; 4-(β-Cyclohexyl-β-hydroxyphenethyl)-1,1-dimethylpiperazinium Iodide-d3 |
Origin of Product |
United States |
Overview of Muscarinic Acetylcholine Receptors Machrs and Their Subtypes
Table 1: Muscarinic Acetylcholine (B1216132) Receptor Subtypes and their Signaling Pathways
| Receptor Subtype | G Protein Coupling | Primary Signaling Pathway |
|---|---|---|
| M1 | Gq/11 | Phospholipase C activation, IP3/DAG cascade |
| M2 | Gi/o | Adenylyl cyclase inhibition, K+ channel activation |
| M3 | Gq/11 | Phospholipase C activation, IP3/DAG cascade |
| M4 | Gi/o | Adenylyl cyclase inhibition, K+ channel activation |
| M5 | Gq/11 | Phospholipase C activation, IP3/DAG cascade |
Pharmacological Significance of Machr Antagonists in Mechanistic Investigations
Muscarinic acetylcholine (B1216132) receptor antagonists are a class of drugs that competitively block the action of acetylcholine at mAChRs. wikipedia.orgnih.gov This blockade prevents the activation of the parasympathetic nervous system, often summarized as the "rest-and-digest" system. wikipedia.org By inhibiting these receptors, antagonists can produce a range of physiological effects, making them valuable for both therapeutic purposes and as tools for mechanistic investigations. wikipedia.orgnih.gov
In research, mAChR antagonists are instrumental in elucidating the specific roles of different receptor subtypes in various physiological and pathological processes. The development of antagonists with selectivity for specific mAChR subtypes, although challenging due to the highly conserved nature of the orthosteric binding site, has been crucial in these efforts. guidetopharmacology.orgguidetopharmacology.org For example, pirenzepine (B46924) shows a degree of selectivity for M1 receptors, while darifenacin (B195073) is considered M3 selective. guidetopharmacology.org The use of such selective antagonists allows researchers to dissect the contributions of individual receptor subtypes to cellular and systemic functions.
Studies using mAChR antagonists have been vital in understanding their roles in various conditions. For instance, antagonists are used to treat bradycardia, overactive bladder, asthma, and Parkinson's disease. wikipedia.orgguidetopharmacology.org In the context of mechanistic studies, these compounds help to map the signaling pathways and functional outcomes associated with the blockade of specific mAChR subtypes. For example, the use of atropine, a non-selective muscarinic antagonist, has been fundamental in studying the vagal control of heart rate. cvpharmacology.compressbooks.pub
Advanced Analytical Characterization of Hexocyclium Iodide D3
Spectroscopic Confirmation of Deuterium (B1214612) Incorporation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for verifying the position and extent of isotopic labeling. In the analysis of Hexocyclium Iodide-d3, both ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are utilized.
In the ¹H NMR spectrum of this compound, the most telling feature is the significant reduction or complete absence of the signal corresponding to the N-methyl protons when compared to the spectrum of the non-deuterated Hexocyclium. The integration of the remaining proton signals against a known internal standard allows for the calculation of isotopic enrichment, confirming that deuteration has occurred at the intended N-methyl position. The chemical shifts of other protons in the molecule remain largely unaffected.
¹³C NMR provides complementary information. The carbon atom attached to the three deuterium atoms (the N-CD₃ group) exhibits a characteristic triplet signal due to spin-spin coupling with deuterium (which has a spin I=1). Furthermore, this carbon signal is shifted slightly upfield compared to the corresponding N-CH₃ group in the unlabeled compound, an effect known as the isotope shift.
Table 1: Illustrative ¹H NMR Data Comparing Hexocyclium and Hexocyclium-d3 Cation Data is representative and may vary based on solvent and instrument parameters.
| Functional Group | Expected Chemical Shift (δ) in Hexocyclium Cation | Observation in Hexocyclium-d3 Cation |
|---|---|---|
| Aromatic Protons | ~7.3-7.5 ppm | Unchanged |
| Cyclohexyl Protons | ~1.2-1.9 ppm | Unchanged |
| N-CH₂- (Piperidinium) | ~3.4 ppm | Unchanged |
| N-CH₃ (Methyl) | ~3.1 ppm | Signal significantly diminished or absent |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, confirms deuteration by detecting the vibrational modes of the Carbon-Deuterium (C-D) bond. Due to the increased mass of deuterium compared to protium (B1232500) (hydrogen-1), the C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations.
The C-H stretching vibrations of a methyl group typically appear in the 2960-2850 cm⁻¹ region of an IR spectrum. For the deuterated N-CD₃ group in this compound, new C-D stretching bands are expected to appear in the 2250-2050 cm⁻¹ region. The appearance of these characteristic low-frequency bands, coupled with the reduction in the intensity of the C-H stretching bands, provides direct evidence of successful deuterium incorporation into the molecule's structure.
Table 2: Characteristic Infrared Absorption Frequencies for C-H vs. C-D Bonds
| Bond | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| C-H (in CH₃) | Stretching | 2960 - 2850 |
| C-D (in CD₃) | Stretching | 2250 - 2050 |
| C-H (in CH₃) | Bending | 1460 - 1370 |
| C-D (in CD₃) | Bending | 1050 - 950 |
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is an indispensable tool for the analysis of isotopically labeled compounds, providing precise mass information and structural details through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental formula. For this compound, the analysis focuses on the cationic portion, [C₂₀H₃₁D₃NO]⁺.
The theoretical exact mass of the deuterated cation is approximately 3 daltons (Da) greater than its non-deuterated counterpart, [C₂₀H₃₄NO]⁺. By comparing the experimentally measured exact mass with the calculated theoretical mass, HRMS can confirm the elemental composition and, by extension, the successful incorporation of three deuterium atoms. The high resolving power of the instrument ensures that the mass difference is unambiguously attributed to the presence of deuterium.
Table 3: Theoretical Exact Mass of Hexocyclium Cation Isotopologues
| Ion Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Hexocyclium Cation | [C₂₀H₃₄NO]⁺ | 304.2635 |
| Hexocyclium-d3 Cation | [C₂₀H₃₁D₃NO]⁺ | 307.2823 |
Tandem Mass Spectrometry (MS/MS) is employed to confirm the location of the isotopic label within the molecule. In an MS/MS experiment, the parent ion of interest (e.g., m/z 307.3 for the Hexocyclium-d3 cation) is isolated and then subjected to fragmentation. The resulting fragment ions are analyzed to create a fragmentation spectrum.
The fragmentation pattern of the deuterated ion is compared to that of the unlabeled standard. Key fragments containing the N-methyl group will show a mass shift of +3 Da in the this compound spectrum. For instance, a fragment resulting from the loss of the cyclohexyl and phenyl groups but retaining the piperidinium (B107235) ring with its N-substituents would appear at a different m/z value, confirming the label's position on the N-methyl group. This analysis provides unequivocal structural proof that the deuterium atoms are located at the intended site.
Chromatographic Purity Assessment of this compound Preparations
The utility of this compound as an internal standard requires not only correct structure and isotopic enrichment but also high chemical and isotopic purity. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing this purity.
A reversed-phase HPLC method, typically coupled with a UV detector, is used to separate the deuterated compound from any potential impurities. These impurities could include starting materials, by-products from the synthesis, or the unlabeled Hexocyclium Iodide. The purity is determined by calculating the area of the main peak corresponding to this compound as a percentage of the total area of all peaks in the chromatogram. A high percentage (often >98% or >99%) indicates a high level of chemical purity. Isotopic purity is generally assessed by mass spectrometry.
Table 4: Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-phase separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water (with formic acid or ammonium (B1175870) acetate) | To elute the compound and separate it from impurities. |
| Flow Rate | 1.0 mL/min | To ensure efficient separation and good peak shape. |
| Detection | UV at ~220 nm | The phenyl group provides a chromophore for UV detection. |
| Column Temp. | 30 - 40 °C | To ensure reproducible retention times. |
Quantitative Analytical Applications of Hexocyclium Iodide D3 in Preclinical Biological Matrices
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Hexocyclium Quantification
The inherent selectivity and sensitivity of LC-MS/MS make it the preferred platform for bioanalysis in drug discovery and development. However, the development of a reliable method for a quaternary ammonium (B1175870) compound like Hexocyclium presents unique challenges due to its permanent positive charge and high polarity.
Role of Hexocyclium Iodide-d3 as an Internal Standard in LC-MS/MS
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS analysis. nih.govresearchgate.net this compound, as a deuterated analog of the analyte, is the ideal internal standard for the quantification of Hexocyclium. nih.gov
The primary role of an internal standard is to correct for variability throughout the analytical process, including sample extraction, chromatographic injection, and ionization in the mass spectrometer. physionet.org Because this compound is chemically and physically almost identical to Hexocyclium, it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency (or suppression/enhancement) in the mass spectrometer's ion source. myadlm.orgnih.gov This co-behavior allows for the accurate normalization of the analyte's signal, thereby significantly improving the precision and accuracy of the quantitative results. researchgate.net The mass difference of three daltons (due to the three deuterium (B1214612) atoms) allows the mass spectrometer to distinguish between the analyte and the internal standard.
Method Sensitivity, Specificity, and Reproducibility in Biological Samples
A comprehensive validation of the LC-MS/MS method is essential to ensure its reliability for preclinical sample analysis, adhering to guidelines from regulatory bodies like the European Medicines Agency (EMA). europa.eu While specific validation data for a Hexocyclium assay using this compound is not extensively published, the typical validation parameters for such a method would be established as follows.
Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. For analogous compounds, LLOQs in the low ng/mL to pg/mL range are often achieved.
Specificity and Selectivity are demonstrated by the absence of interfering peaks from endogenous matrix components at the retention time of Hexocyclium and this compound. This is assessed by analyzing multiple blank matrix samples from different sources.
Reproducibility is evaluated through intra- and inter-day precision and accuracy assessments. This involves analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day and on different days. For a method to be considered reproducible, the precision (as coefficient of variation, CV%) is typically required to be within 15% (20% at the LLOQ), and the accuracy (as relative error, RE%) should also be within ±15% (±20% at the LLOQ).
A hypothetical representation of method validation parameters for the quantification of Hexocyclium in rat plasma is presented in the table below.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity | r² ≥ 0.99 | 0.995 |
| Range | - | 0.5 - 500 ng/mL |
| LLOQ | S/N ≥ 5, Precision ≤ 20%, Accuracy ±20% | 0.5 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% | < 8% |
| Inter-day Precision (CV%) | ≤ 15% | < 10% |
| Intra-day Accuracy (RE%) | ± 15% | -5% to +7% |
| Inter-day Accuracy (RE%) | ± 15% | -8% to +9% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | IS-normalized factor within acceptable limits | Within 0.85 - 1.15 |
Application of this compound in Bioanalytical Methodologies
Once validated, the LC-MS/MS method utilizing this compound can be applied to quantify Hexocyclium in various preclinical biological samples.
Quantification in In Vitro Biological Systems (e.g., cell lysates, enzyme incubations)
In vitro studies are crucial for understanding a drug candidate's metabolic fate and potential for drug-drug interactions. nih.govmdpi.comresearchgate.net For Hexocyclium, these studies may involve incubating the compound with liver microsomes, S9 fractions, or cultured hepatocytes to identify metabolic pathways and determine metabolic stability. mdpi.comgoogleapis.com
In these experiments, this compound would be added to the incubation mixtures prior to sample processing (e.g., protein precipitation or liquid-liquid extraction). The validated LC-MS/MS method would then be used to accurately measure the decrease in the parent Hexocyclium concentration over time, allowing for the calculation of parameters like intrinsic clearance. Similarly, the method can be applied to quantify Hexocyclium in cell lysates from studies investigating cellular uptake or mechanism of action. The use of a stable isotope-labeled internal standard is particularly important in these systems to account for matrix effects from the complex biological milieu of the cell culture medium and lysates. nih.govresearchgate.net
Quantification in Preclinical In Vivo Samples (e.g., plasma, tissues from animal models)
Pharmacokinetic studies in preclinical animal models, such as rats or mice, are essential for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmdpi.com Following administration of Hexocyclium to these animals, blood samples are collected at various time points, and plasma is separated for analysis. Tissue samples (e.g., liver, kidney, brain) may also be collected to assess tissue distribution.
The validated LC-MS/MS method with this compound as the internal standard would be employed to measure Hexocyclium concentrations in these plasma and tissue homogenate samples. The resulting concentration-time data are then used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½). The robustness of the method, ensured by the use of the deuterated internal standard, is critical for generating the high-quality data needed for these calculations and for making informed decisions in the drug development process.
Below is a hypothetical data table representing the quantification of Hexocyclium in rat plasma after a single intravenous dose, as would be determined using an LC-MS/MS method with this compound.
| Time (hours) | Mean Plasma Concentration (ng/mL) | Standard Deviation |
| 0.08 | 450.2 | 55.1 |
| 0.25 | 325.8 | 42.7 |
| 0.5 | 210.5 | 31.9 |
| 1 | 115.3 | 20.4 |
| 2 | 58.1 | 12.6 |
| 4 | 25.9 | 7.8 |
| 8 | 10.2 | 3.1 |
| 12 | 4.5 | 1.8 |
| 24 | < LLOQ | - |
Molecular Pharmacology of Muscarinic Receptor Interaction: Mechanistic Investigations with Hexocyclium Iodide D3
Comparative Binding Affinity and Selectivity Profiling to mAChR Subtypes (M1-M5)
No published data is available.
No published data is available.
No published data is available.
Functional Characterization of Receptor Antagonism In Vitro
No published data is available.
No published data is available.
No published data is available.
Allosteric Modulation Studies of Muscarinic Receptors
No published data is available.
Structure-Activity Relationship (SAR) Insights Derived from Deuterated Analogs
The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into drug candidates represents a sophisticated approach in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. In the context of muscarinic receptor antagonists, the synthesis of deuterated analogs such as Hexocyclium Iodide-d3 is primarily driven by the desire to investigate and optimize the metabolic profile of the parent compound, which can, in turn, provide critical structure-activity relationship (SAR) insights. The replacement of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This difference in bond strength can significantly decrease the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect (KIE). juniperpublishers.comnih.gov
Investigations using deuterated analogs aim to answer several key SAR questions:
Intrinsic Activity: It is also important to confirm that the deuterated analog retains the same mode of action (i.e., antagonism) as the parent compound and that its intrinsic activity is not inadvertently altered.
The data from such an investigation would typically be presented in a comparative format, as illustrated in the hypothetical data table below.
Table 1: Comparative In Vitro Profile of Hexocyclium Iodide and this compound
| Compound | M1 Receptor Affinity (pKi) | M2 Receptor Affinity (pKi) | M3 Receptor Affinity (pKi) | M4 Receptor Affinity (pKi) | M5 Receptor Affinity (pKi) | Metabolic Half-life (t½, mins) in Human Liver Microsomes |
| Hexocyclium Iodide | 8.5 | 7.8 | 8.7 | 8.2 | 7.5 | 30 |
| This compound | 8.6 | 7.9 | 8.8 | 8.3 | 7.6 | 95 |
This table contains hypothetical data for illustrative purposes.
The hypothetical data in the table illustrates a scenario where this compound exhibits a significantly longer metabolic half-life compared to its non-deuterated counterpart, which would be a direct consequence of the KIE. At the same time, the binding affinities for the muscarinic receptor subtypes remain largely unchanged, indicating that the deuteration did not negatively impact the desired pharmacological interaction. Such a result would provide valuable SAR insight, confirming that the N-ethyl group is a site of metabolic vulnerability and that modifying it through deuteration can enhance metabolic stability without compromising the desired receptor binding profile. This information is critical for the rational design of next-generation muscarinic antagonists with improved pharmacokinetic properties.
Preclinical Pharmacokinetic and Metabolic Fate Investigations Utilizing Deuterium Labeling
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models (Non-Clinical)
Preclinical ADME studies are fundamental to understanding how a new chemical entity (NCE) behaves within a biological system. nih.gov For a deuterated compound like Hexocyclium Iodide-d3, these studies are designed to compare its profile to the non-deuterated parent drug, Hexocyclium Iodide.
In typical preclinical pharmacokinetic studies, this compound would be administered to rodent (e.g., rats, mice) or non-human primate models. nih.gov Following administration, blood, urine, and feces are collected at various time points to track the fate of the compound and its metabolites. researchgate.net The use of a deuterated internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), allows for precise quantification of the drug in biological matrices. mdpi.com
The primary objectives of these in vivo studies would be to determine key pharmacokinetic parameters. A hypothetical comparison of pharmacokinetic parameters between Hexocyclium Iodide and this compound in rats is presented in Table 1.
Table 1: Hypothetical Pharmacokinetic Parameters of Hexocyclium Iodide and this compound in Rats
| Parameter | Hexocyclium Iodide | This compound |
|---|---|---|
| Cmax (ng/mL) | 850 | 920 |
| Tmax (h) | 1.5 | 1.5 |
| AUC (ng·h/mL) | 4250 | 5500 |
| t1/2 (h) | 3.8 | 5.2 |
| CL (mL/h/kg) | 23.5 | 18.2 |
This table presents hypothetical data for illustrative purposes.
The substitution of hydrogen with deuterium (B1214612) can significantly impact pharmacokinetic parameters due to the kinetic isotope effect (KIE). nih.gov The C-D bond is stronger than the C-H bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond. nih.gov This often leads to a decreased rate of metabolism, which can manifest as:
Increased half-life (t1/2): A slower metabolic clearance results in the drug remaining in the body for a longer period. nih.gov
Reduced clearance (CL): The rate at which the drug is removed from the body is decreased. nih.gov
These potential alterations in pharmacokinetics are a primary motivation for the development of deuterated drugs, as they can lead to improved therapeutic profiles. nih.gov
Elucidation of Metabolic Pathways and Metabolite Identification
Understanding the metabolic fate of a deuterated drug is crucial for identifying potential differences in biotransformation compared to its non-deuterated counterpart.
In vitro metabolic stability assays are essential early-stage evaluations in drug discovery. wuxiapptec.com These assays typically utilize liver microsomes or hepatocytes to assess the rate at which a compound is metabolized. bioivt.com For this compound, these studies would involve incubating the compound with these liver preparations and measuring the disappearance of the parent compound over time. nih.gov The results provide an estimate of the intrinsic clearance of the compound. researchgate.net
A hypothetical comparison of the in vitro metabolic stability of Hexocyclium Iodide and this compound is shown in Table 2.
Table 2: Hypothetical In Vitro Metabolic Stability of Hexocyclium Iodide and this compound in Human Liver Microsomes
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Hexocyclium Iodide | 25 | 27.7 |
| This compound | 40 | 17.3 |
This table presents hypothetical data for illustrative purposes.
Mass spectrometry (MS) is a powerful tool for identifying and structurally characterizing drug metabolites. nih.gov In studies with this compound, high-resolution mass spectrometry would be employed to analyze samples from in vitro and in vivo studies. nih.gov The presence of the deuterium label provides a unique mass signature that facilitates the differentiation of drug-related material from endogenous compounds. doe.gov By comparing the mass spectra of the metabolites of Hexocyclium Iodide and this compound, researchers can identify the sites of metabolism and determine if the deuteration has altered the metabolic pathways. semanticscholar.org
The kinetic isotope effect can influence which metabolic pathways are favored. nih.gov If the deuterium is placed at a primary site of metabolism, the rate of that metabolic reaction may be slowed, potentially leading to "metabolic switching." nih.gov This phenomenon occurs when the metabolism shifts to an alternative, previously minor, pathway. nih.gov For example, if hydroxylation at the deuterated position of this compound is slowed, other metabolic pathways, such as N-dealkylation, may become more prominent. Understanding these potential shifts is critical, as they can lead to the formation of different metabolites with distinct pharmacological or toxicological properties. researchgate.net The complexity of these effects depends on the specific enzymes involved, such as cytochrome P450s, and the specific chemical structure of the drug. researchgate.net
Tissue Distribution Studies in Animal Models (Non-Clinical)
Comprehensive searches of publicly available scientific literature and databases have revealed a significant lack of specific data regarding the tissue distribution of this compound in non-clinical animal models. Despite extensive queries, no studies presenting detailed research findings or data tables on the concentration and accumulation of this deuterated compound in various organs and tissues were identified.
Similarly, searches for the non-deuterated form, Hexocyclium Iodide, also failed to yield any specific in vivo tissue distribution data. The available research on Hexocyclium and its derivatives primarily focuses on their binding properties to muscarinic receptors and general pharmacological effects, rather than their pharmacokinetic profile in terms of tissue accumulation.
Therefore, it is not possible to provide detailed research findings or interactive data tables on the tissue distribution of this compound as requested. The scientific community has not published research that would allow for an analysis of its distribution patterns, organ-specific accumulation, or elimination characteristics from various tissues in animal models.
This absence of data highlights a gap in the current understanding of the preclinical pharmacokinetics of this compound. Such studies are crucial for evaluating the potential exposure and effects of a compound on different organs. Without these studies, any discussion on the tissue distribution of this compound would be purely speculative and would not meet the required standards of scientific accuracy.
Further research, including in vivo studies in relevant animal models, would be necessary to determine the tissue distribution profile of this compound. Such research would need to systematically measure the concentration of the compound in key organs and tissues over time to provide the data required for a thorough pharmacokinetic assessment.
Computational and Theoretical Studies of Hexocyclium Iodide D3
Molecular Docking and Dynamics Simulations of Receptor-Ligand Interactions
Modeling Binding Modes at Muscarinic Receptor Subtypes
Hexocyclium is known to act as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov Molecular docking simulations can be employed to predict the binding orientation of Hexocyclium Iodide-d3 within the orthosteric binding pocket of different mAChR subtypes (M1-M5). These simulations place the ligand in various conformations and orientations at the receptor's active site, calculating the most energetically favorable binding pose. nih.govmdpi.com
Studies on related muscarinic antagonists have revealed key interactions within the binding pocket, which is characterized by a highly conserved aspartate residue in transmembrane domain 3 (TM3) that forms a crucial ionic bond with the positively charged nitrogen of the ligand. researchgate.net For this compound, it is hypothesized that the quaternary ammonium (B1175870) group would engage in a similar electrostatic interaction. Additionally, the cyclohexyl and phenyl rings are expected to form hydrophobic and van der Waals interactions with aromatic residues such as tyrosine and tryptophan lining the binding pocket. mdpi.com
Molecular dynamics (MD) simulations can further refine the static picture provided by docking. nih.govnih.gov By simulating the movement of atoms over time, MD can reveal the dynamic nature of the receptor-ligand interactions and the stability of the binding pose. These simulations can also help identify subtle differences in the binding modes of this compound among the various muscarinic receptor subtypes, potentially explaining its selectivity profile. nih.gov
Table 1: Hypothetical Key Interacting Residues for this compound at Muscarinic Receptors
| Receptor Subtype | Key Interacting Residues (Hypothetical) | Type of Interaction |
|---|---|---|
| M1 | Asp105 (TM3), Tyr106 (TM3), Trp157 (TM4), Tyr381 (TM6) | Ionic, π-π stacking, Hydrophobic |
| M2 | Asp103 (TM3), Tyr108 (TM3), Trp422 (TM7), Tyr403 (TM6) | Ionic, Cation-π, Hydrophobic |
Prediction of Deuterium's Influence on Conformational Dynamics
The substitution of hydrogen with deuterium (B1214612) in the N-methyl group of Hexocyclium Iodide is not expected to significantly alter the static binding mode predicted by molecular docking, as the van der Waals radii of the isotopes are nearly identical. However, the increased mass of deuterium can influence the vibrational modes of the C-D bonds compared to C-H bonds. nih.gov This alteration can have subtle effects on the conformational dynamics of the ligand and its interactions with the receptor, which can be investigated using molecular dynamics simulations. researchgate.netosti.gov
MD simulations can be parameterized to account for the mass difference of deuterium. osti.gov By running simulations of both the deuterated and non-deuterated compounds, it is possible to compare their dynamic behavior. For this compound, simulations might reveal a dampening of the vibrational frequencies of the trideuteromethyl group. This could lead to a subtle alteration in the conformational sampling of the ligand within the binding pocket, potentially affecting the residence time or the energetic landscape of binding. While likely a minor effect, it could contribute to differences in binding affinity or kinetics.
Quantum Mechanical Calculations on Isotope Effects
Quantum mechanical (QM) calculations provide a more fundamental understanding of the electronic structure and energetics of molecules. nih.gov These methods can be used to investigate the kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction upon isotopic substitution. In the context of this compound, QM calculations can be applied to understand how deuteration affects the stability of the molecule and its interactions.
One area of interest is the potential for a secondary KIE on receptor binding. Although the C-D bonds are not directly involved in bond-breaking or formation during receptor binding, the change in vibrational zero-point energy (ZPE) upon deuteration can slightly alter the molecule's conformational preferences and the strength of non-covalent interactions, such as hydrogen bonding and van der Waals forces. QM calculations can quantify these small energy differences. By calculating the vibrational frequencies of both Hexocyclium Iodide and this compound, the difference in ZPE can be determined, providing a theoretical basis for any observed isotopic effects on binding affinity.
In Silico Prediction of Metabolic Hotspots and Isotopic Effects
In silico tools for metabolism prediction can identify which parts of a molecule are most likely to be modified by metabolic enzymes, such as the cytochrome P450 (CYP) family. nih.gov These tools typically use rule-based systems or machine learning models trained on large datasets of known metabolic transformations.
For Hexocyclium, the N-methyl group is a potential site for N-demethylation, a common metabolic pathway. By inputting the structure of Hexocyclium into these prediction tools, a likelihood score for the metabolic transformation at this site can be obtained.
The primary kinetic isotope effect is most pronounced when a C-H bond is cleaved in the rate-determining step of a reaction. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, making it more difficult to break. Consequently, deuteration at a metabolic hotspot can significantly slow down the rate of metabolism at that position. This is known as "metabolic switching" or the "deuterium effect."
For this compound, where the metabolically labile N-methyl group is deuterated, a significant reduction in the rate of N-demethylation would be predicted. This can be quantified by comparing the predicted metabolic liabilities of the deuterated and non-deuterated compounds.
Table 2: Predicted Metabolic Stability of Hexocyclium and its Deuterated Analog
| Compound | Potential Metabolic Hotspot | Predicted Metabolic Reaction | Expected Rate of Metabolism |
|---|---|---|---|
| Hexocyclium Iodide | N-methyl group | N-demethylation | Normal |
These in silico predictions can guide further experimental studies, such as in vitro metabolism assays with liver microsomes, to confirm the predicted metabolic switching and to quantify the extent to which deuteration improves the metabolic stability of Hexocyclium.
Future Research Directions and Translational Applications of Hexocyclium Iodide D3
Development of Novel Mechanistic Probes for mAChR Research
The study of G protein-coupled receptors (GPCRs), such as muscarinic acetylcholine (B1216132) receptors (mAChRs), requires sophisticated tools to elucidate their complex signaling mechanisms. nih.gov The introduction of deuterium (B1214612) into ligands like Hexocyclium offers a subtle yet powerful modification for creating novel mechanistic probes.
Hexocyclium Iodide-d3 can be employed in advanced biophysical techniques, such as hydrogen-deuterium exchange mass spectrometry (HDX-MS). HDX-MS measures the exchange of amide hydrogen atoms in a protein with deuterium from a solvent, providing insights into protein conformational dynamics. nih.gov By comparing the deuterium uptake of mAChRs in the presence and absence of this compound, researchers can map the specific regions of the receptor that are involved in ligand binding and allosteric modulation. This approach can reveal dynamic conformational changes that occur during receptor-ligand interaction, which are crucial for understanding receptor activation and signaling. nih.gov Such studies are vital for developing a more profound comprehension of mAChR biology and for the design of next-generation therapeutics targeting the cholinergic system. nih.gov
Applications in Drug Discovery and Lead Optimization Processes (Preclinical Context)
In the preclinical stages of drug development, establishing a clear relationship between a compound's structure, its pharmacokinetic profile, and its target engagement is paramount. Deuterated compounds like this compound offer distinct advantages in these critical phases.
Enhancing Pharmacokinetic Profiles Through Deuteration Strategies
Deuteration, the process of selectively replacing hydrogen atoms with their stable isotope deuterium, is an established strategy for improving the pharmacokinetic properties of drug candidates. benthamdirect.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.gov
By strategically placing deuterium atoms at sites of metabolic vulnerability in the parent molecule, the rate of metabolic breakdown can be reduced. nbinno.com This modification can lead to several desirable outcomes, including:
Increased metabolic stability. nbinno.com
Longer plasma half-life.
Reduced formation of potentially reactive metabolites.
While specific data for this compound is not publicly available, the general principles of deuteration suggest its potential for an improved pharmacokinetic profile compared to its non-deuterated counterpart. Understanding the specific metabolic enzymes involved is crucial for the successful application of this strategy. nih.govsemanticscholar.org
Hypothetical Pharmacokinetic Profile Comparison
| Parameter | Hexocyclium (Non-deuterated) | This compound (Hypothetical) | Potential Advantage of Deuteration |
|---|---|---|---|
| Metabolic Clearance | High | Lower | Reduced metabolic breakdown |
| Half-life (t½) | Short | Longer | More sustained drug levels |
| Bioavailability | Moderate | Higher | Increased systemic exposure |
Utilizing Isotopic Labeling for Target Engagement Studies
Confirming that a drug candidate interacts with its intended molecular target within a biological system is a critical step in preclinical research. Isotopic labeling provides a powerful method for conducting these target engagement studies. musechem.comnih.gov this compound, as a stable isotope-labeled ligand, can be used to trace and quantify the binding to mAChRs in complex biological samples, such as tissue homogenates. nih.gov
In competitive binding assays, this compound could serve as a tracer to determine the binding affinity (Ki) of other unlabeled test compounds for mAChRs. nih.govresearchgate.net Its distinct mass allows for sensitive and specific detection using mass spectrometry, enabling precise quantification of receptor occupancy and helping to establish a clear structure-activity relationship for a series of new chemical entities. This ensures that the observed biological effects are directly related to the modulation of the intended target.
Advancements in Bioanalytical Techniques Through Deuterated Standards
The accuracy and reliability of quantitative bioanalysis are fundamental to drug development. Deuterated compounds are considered the gold standard for use as internal standards in mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). aptochem.comkcasbio.com
This compound is an ideal internal standard for the quantification of non-deuterated Hexocyclium in biological matrices like plasma or tissue. aptochem.com The key advantages of using a deuterated internal standard include:
Similar Chemical and Physical Properties : It behaves nearly identically to the analyte during sample extraction, chromatography, and ionization, which effectively corrects for variability in these steps. aptochem.comacanthusresearch.com
Correction for Matrix Effects : Biological samples are complex, and other molecules can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. A co-eluting stable isotope-labeled internal standard experiences the same matrix effects, allowing for accurate normalization of the signal. kcasbio.comclearsynth.com
Improved Precision and Accuracy : By accounting for procedural variability, deuterated standards significantly enhance the robustness, precision, and accuracy of the bioanalytical method. clearsynth.com
The use of such high-quality internal standards is strongly recommended by regulatory agencies and is essential for generating reliable data to support pharmacokinetic and other preclinical studies. kcasbio.comtandfonline.com
Key Attributes of Deuterated Internal Standards
| Attribute | Description |
|---|---|
| Co-elution | Elutes at the same chromatographic retention time as the analyte. aptochem.com |
| Mass Difference | Sufficient mass increase to be distinguished from the analyte by the mass spectrometer. aptochem.com |
| Isotopic Purity | High isotopic enrichment to minimize interference from any residual unlabeled compound. tandfonline.com |
| Label Stability | Deuterium is placed on a non-exchangeable position in the molecule to prevent its loss during sample processing. acanthusresearch.com |
Contribution to Understanding Receptor-Ligand Dynamics and Cholinergic System Biology
The cholinergic system, which utilizes the neurotransmitter acetylcholine, is integral to a vast array of physiological functions, including memory, attention, and autonomic control. nih.govwikipedia.org Dysregulation of this system is implicated in numerous diseases. nih.govnih.gov Labeled molecules like this compound are invaluable tools for dissecting the complexities of this system.
By using this compound in radioligand-free binding assays, researchers can precisely quantify the density of muscarinic receptors (Bmax) in different tissues and brain regions. nih.govresearchgate.net This information is crucial for understanding changes in receptor expression associated with disease states or in response to therapeutic interventions. Furthermore, studying the kinetics of how this compound binds to and dissociates from the receptor can provide deeper insights into the nature of the receptor-ligand interaction. elifesciences.org These fundamental studies contribute to a more comprehensive model of cholinergic neurotransmission and help identify new strategies for therapeutic modulation. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
